3',5'-Diprenylgenistein

Description

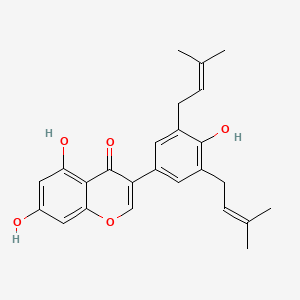

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-16-9-18(10-17(24(16)28)8-6-15(3)4)20-13-30-22-12-19(26)11-21(27)23(22)25(20)29/h5-6,9-13,26-28H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFLPCCZHOCCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 3 ,5 Diprenylgenistein

Identification in Botanical Sources

3',5'-Diprenylgenistein is a naturally occurring prenylated isoflavone (B191592) that has been identified in a select number of plant species. The addition of lipophilic prenyl groups to the genistein (B1671435) backbone is believed to enhance the bioactivity of the compound. mdpi.com

Presence in Piscidia erythrina (Leguminosae Family)

The root bark of Piscidia erythrina, a member of the Leguminosae family, has been identified as another natural source of this compound. researchgate.netgenome.jpknapsackfamily.com A methanolic extract of the root bark was found to contain a variety of isoflavonoids. researchgate.net Through spectroscopic and chemical methods, this compound was identified as one of the known isoflavones present in the extract, alongside other compounds such as rotenone, lisetin, ichthynone, and piscidone. researchgate.net

Other Related Natural Sources of Prenylated Genistein Derivatives

Prenylated flavonoids, including derivatives of genistein, are predominantly found in the Leguminosae (Fabaceae) family. mdpi.com While this compound has been specifically isolated from Tetracera scandens and Piscidia erythrina, other prenylated genistein derivatives are found in various other plants. For instance, 8-prenylgenistein has been found in Erythrina variegata. mdpi.com The Moraceae and Leguminosae families are known to be rich sources of prenylated flavonoids. researchgate.net Other examples of prenylated isoflavones include scandenone and osajin (B1677503). mdpi.com 6,8-diprenylgenistein (B157589) has been isolated from licorice root (Glycyrrhiza uralensis). mdpi.comkarger.com

Botanical Sources of this compound and Related Compounds

| Compound | Plant Source | Family |

|---|---|---|

| This compound | Tetracera scandens researchgate.networldscientific.com | Dilleniaceae |

| This compound | Piscidia erythrina researchgate.netgenome.jpknapsackfamily.com | Leguminosae |

| 8-Prenylgenistein | Erythrina variegata mdpi.com | Leguminosae |

| 6,8-Diprenylgenistein | Glycyrrhiza uralensis mdpi.comkarger.com | Leguminosae |

| Scandenone | Plants from Fabaceae and Moraceae families mdpi.com | Fabaceae, Moraceae |

Chromatographic and Extraction Techniques for Isolation from Plant Matrices

The isolation of this compound from plant materials typically involves a multi-step process of extraction and chromatographic purification. jsmcentral.org

The initial step is often solvent extraction. For instance, a methanol (B129727) extract of Tetracera scandens branches was prepared. researchgate.net This crude extract is then typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. In the case of T. scandens, the methanol extract was partitioned with ethyl acetate (B1210297), which is a solvent of medium polarity suitable for extracting flavonoids. researchgate.netjsmcentral.org

The resulting ethyl acetate fraction, enriched with isoflavones, is then further purified using various chromatographic techniques. jsmcentral.org These methods separate the components of the mixture based on their differential interactions with a stationary phase and a mobile phase. jsmcentral.org Techniques commonly employed for the isolation of natural products like this compound include:

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. jppres.com Different solvents or solvent mixtures (mobile phase) are used to elute the compounds at different rates, leading to their separation. jppres.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of separation and to identify the fractions containing the compound of interest. jppres.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of compounds. csic.esresearchgate.net It utilizes high pressure to force the solvent through a column with a tightly packed stationary phase, resulting in a more efficient separation. csic.es

The combination of these extraction and chromatographic methods allows for the isolation of pure this compound from complex plant extracts. researchgate.netscielo.br

General Isolation Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1. Extraction | Solvent Extraction (e.g., with methanol) | To obtain a crude extract from the plant material. researchgate.net |

| 2. Fractionation | Liquid-Liquid Partitioning (e.g., with ethyl acetate) | To separate compounds based on polarity and enrich the desired fraction. researchgate.netjsmcentral.org |

Biosynthetic Pathways and Enzyme Systems for Prenylated Isoflavonoid Production

Core Isoflavonoid (B1168493) Biosynthesis in Plants

The journey to isoflavonoids begins with the general phenylpropanoid pathway, a fundamental process in higher plants responsible for producing a wide variety of phenolic compounds. ontosight.ai The starting material is the amino acid L-phenylalanine. nih.gov A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a critical intermediate that stands at a metabolic crossroads. nih.gov

From this point, the dedicated isoflavonoid pathway commences, primarily in leguminous plants. mdpi.com The key enzyme that defines this branch is isoflavone (B191592) synthase (IFS), a cytochrome P450-dependent monooxygenase. mdpi.com IFS catalyzes a complex rearrangement reaction on a flavanone (B1672756) precursor, typically naringenin (B18129) (for genistein) or liquiritigenin (B1674857) (for daidzein), which involves the migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring. mdpi.comgenome.jp This reaction forms an unstable intermediate, 2-hydroxyisoflavanone (B8725905).

Subsequently, the enzyme 2-hydroxyisoflavanone dehydratase (HID) acts on this intermediate, removing a water molecule to create a double bond in the C-ring. mdpi.com This dehydration step yields the stable isoflavone backbone. In the case of genistein (B1671435) biosynthesis, the substrate for IFS is naringenin, leading to the formation of the foundational isoflavone, genistein. mdpi.com This core structure then becomes the substrate for further modifications, including the crucial prenylation steps that lead to compounds like 3',5'-diprenylgenistein.

| Step | Precursor | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) & others | 4-Coumaroyl-CoA |

| 2 | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone (B49325) Synthase (CHS) | Naringenin Chalcone |

| 3 | Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin |

| 4 | Naringenin | Isoflavone Synthase (IFS) | 2-Hydroxyisoflavanone |

| 5 | 2-Hydroxyisoflavanone | 2-Hydroxyisoflavanone Dehydratase (HID) | Genistein |

Enzymatic Prenylation in Isoflavonoid Diversification

Prenylation, the attachment of hydrophobic prenyl groups, is a critical modification step that significantly expands the structural and functional diversity of isoflavonoids. wikipedia.org This process is known to enhance the bioactivity of the parent compound, often by increasing its lipophilicity and ability to interact with biological membranes. wikipedia.orgmdpi.comnih.gov The prenyl groups are derived from isoprenoid precursors, most commonly dimethylallyl pyrophosphate (DMAPP), which is synthesized in plants through the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathways. nih.gov

The enzymatic catalysts for prenylation are prenyltransferases (PTs). These enzymes facilitate the transfer of a prenyl group, typically the five-carbon dimethylallyl moiety from DMAPP, to an acceptor molecule, such as the genistein core. Plant prenyltransferases are often membrane-bound enzymes, with studies localizing them to the envelope membranes of plastids or the endoplasmic reticulum. nih.gov

Prenyltransferases exhibit remarkable substrate specificity, recognizing particular classes of flavonoids or even specific isomers. mdpi.com For instance, some PTs are highly specific for flavanones, while others act on isoflavones or pterocarpans. mdpi.comnih.gov The soybean (Glycine max) genome, for example, contains a large family of PT-encoding genes, with at least 11 identified as specific for (iso)flavonoid substrates, highlighting the importance of this diversification pathway in certain plant lineages. nih.govresearchgate.net The expression of these enzymes can be induced by external stressors, such as pathogen attack, as many prenylated isoflavonoids function as phytoalexins, which are antimicrobial defense compounds. nih.govresearchgate.net

A key feature of prenyltransferases is their regio- and stereoselectivity. These enzymes control not only that a prenyl group is attached but also precisely where on the isoflavone scaffold it is attached. C-prenylation is more common than O-prenylation. google.com For isoflavones like genistein, potential sites for prenylation include positions on the A-ring (C-6 or C-8) and the B-ring (C-3' or C-5'). google.com

The existence of various naturally occurring monoprenylated genistein isomers, such as 6-prenylgenistein (wighteone), 8-prenylgenistein, and 3'-prenylgenistein, is a direct result of different prenyltransferases with distinct regioselectivities. wikipedia.org For example, the formation of wighteone (B192679) requires a PT that specifically targets the C-6 position of genistein. Similarly, the synthesis of diprenylated compounds like 6,8-diprenylgenistein (B157589) involves sequential prenylation events catalyzed by one or more PTs that direct additions to both the C-6 and C-8 positions. nih.gov This enzymatic control is crucial for generating specific, biologically active molecules rather than a random assortment of isomers. While the stereochemistry of the prenyl addition itself is not typically a factor on an aromatic ring, the enzymes that may later modify the prenyl chain can be highly stereoselective. mdpi.com

Role of Prenyltransferases and Substrate Specificity

Proposed Biosynthetic Route for 3',5'-Diprenylation in Natural Systems

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized in detail, a logical biosynthetic route can be proposed based on established principles of isoflavonoid metabolism. The natural occurrence of this compound in plants such as Piscidia erythrina and Lupinus mutabilis confirms its production in living systems. knapsackfamily.comscreenlib.com

The proposed pathway is as follows:

Genistein Formation: The pathway begins with the synthesis of the genistein core structure as described in section 3.1.

First Prenylation: The genistein molecule serves as the substrate for a B-ring specific aromatic prenyltransferase. This enzyme utilizes a DMAPP molecule as the prenyl donor and catalyzes the electrophilic substitution of a prenyl group onto the electron-rich B-ring. This first addition could occur at either the C-3' or C-5' position, forming a monoprenylated intermediate (e.g., 3'-prenylgenistein or 5'-prenylgenistein).

Second Prenylation: The resulting monoprenylated genistein intermediate then acts as the substrate for a second prenylation event. A prenyltransferase, which could be the same enzyme or a different one with specificity for the monoprenylated substrate, adds a second prenyl group from another DMAPP molecule to the remaining open position on the B-ring (either C-5' or C-3', respectively).

This sequential, enzyme-directed process ensures the specific formation of this compound, distinguishing it from other diprenylated isomers such as 6,8-diprenylgenistein. knapsackfamily.com The regioselectivity of the involved prenyltransferase(s) is the critical determinant for directing the prenyl substitutions exclusively to the B-ring at the 3' and 5' positions.

Investigation of Molecular Mechanisms of Action: in Vitro Studies

Metabolic Regulation and Glucose Homeostasis

Research has focused on the effects of 3',5'-Diprenylgenistein on metabolic processes, especially those governing glucose balance. Studies utilizing cultured muscle cells have been instrumental in detailing how this compound influences glucose uptake and the signaling cascades that control this critical function.

A significant finding from in vitro research is the ability of this compound to stimulate glucose uptake in rat skeletal muscle cells known as L6 myotubes. chemfaces.comacs.orgnih.govnih.gov These cells are a widely used model system for studying glucose transport in muscle tissue. nih.gov Studies have demonstrated that this compound significantly enhances glucose uptake in L6 myotubes under both basal (non-insulin-stimulated) and insulin-stimulated conditions. chemfaces.comnih.gov This activity suggests that the compound can influence glucose transport through mechanisms that may be both independent of and synergistic with the insulin (B600854) signaling pathway. The compound was identified among several other isoflavones isolated from Tetracera scandens that exhibited this glucose-uptake-stimulating activity. chemfaces.comnih.gov

The mechanism behind the enhanced glucose uptake involves the activation of a critical cellular energy sensor, the AMP-activated protein kinase (AMPK). researchgate.net AMPK plays a central role in cellular energy homeostasis. wikipedia.org Its activation is a key event that stimulates glucose and fatty acid uptake and oxidation when cellular energy is low. wikipedia.org In vitro findings reveal that the stimulatory effect of this compound on glucose uptake is associated with the phosphorylation and activation of AMPK in L6 myotubes. nih.govresearchgate.net Activation of AMPK is a known mechanism for increasing glucose transport in skeletal muscle, independent of insulin action. nih.gov This suggests that this compound may exert its effects on glucose metabolism, at least in part, by triggering this important energy-regulating pathway. researchgate.netscispace.com

The uptake of glucose into muscle cells is facilitated by specialized proteins called glucose transporters (GLUTs). The two major isoforms in skeletal muscle are GLUT1, which contributes to basal glucose uptake, and GLUT4, which is primarily responsible for insulin- and contraction-stimulated glucose uptake. nih.govplos.org Research indicates that the action of this compound is linked to an increased expression of both GLUT1 and GLUT4 mRNA. nih.govresearchgate.net The upregulation of these transporters, particularly the translocation of GLUT4-containing vesicles to the cell surface, is the ultimate step leading to increased glucose entry into the cell. nih.gov The findings that this compound influences the expression of these key transporter genes provide a molecular basis for its observed effects on glucose uptake in L6 myotubes. researchgate.netscispace.com

Role in Adenosine Monophosphate-Activated Kinase (AMPK) Activation

Enzyme Inhibition Profiling

In addition to its role in metabolic signaling pathways, this compound has been evaluated for its ability to inhibit specific enzymes, a common characteristic of flavonoids and isoflavonoids. This profiling helps to understand its broader biological activities and potential therapeutic applications.

A key enzyme target identified for this compound is Protein Tyrosine Phosphatase 1B (PTP1B). chemfaces.com PTP1B is recognized as a negative regulator of the insulin signaling pathway. researchgate.netplos.org By dephosphorylating the insulin receptor, PTP1B attenuates insulin's effects, and its inhibition is considered a therapeutic strategy for improving insulin sensitivity. researchgate.netplos.org Studies have shown that this compound and related isoflavones from Tetracera scandens inhibit PTP1B activity. chemfaces.comnih.gov The inhibitory concentration (IC50) for these related compounds ranged from 20.63 to 37.52 μM. chemfaces.comnih.gov This dual action of stimulating glucose uptake via AMPK and inhibiting a negative regulator of insulin signaling like PTP1B highlights a multi-targeted mechanism. researchgate.net

| Compound | PTP1B Inhibition (IC50, µM) | Effect on L6 Myotube Glucose Uptake |

|---|---|---|

| This compound | Value within 20.63 - 37.52 | Significant stimulation |

| 6,8-diprenylgenistein (B157589) | Value within 20.63 - 37.52 | Significant stimulation |

| Derrone | Value within 20.63 - 37.52 | Significant stimulation |

| Alpinumisoflavone | Value within 20.63 - 37.52 | Significant stimulation |

| Genistein (B1671435) | - | - |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Antimicrobial Activity Studies of Prenylated Isoflavonoids Relevant to this compound

Prenylated isoflavonoids, including this compound, have demonstrated notable antimicrobial properties. The addition of prenyl groups to the isoflavone (B191592) core structure enhances their lipophilicity, which is a key factor in their ability to combat various pathogens. mdpi.comresearchgate.net This increased lipophilicity facilitates interaction with microbial cell membranes, leading to a range of antimicrobial effects. mdpi.comnih.gov

Research has consistently shown that prenylated isoflavonoids are particularly effective against Gram-positive bacteria. phcogrev.commdpi.com For instance, 6,8-diprenylgenistein, a structural isomer of this compound, has been reported to exhibit significant antibacterial activity against Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on various prenylated isoflavonoids have demonstrated their efficacy against a panel of Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. researchgate.netmdpi.comresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds often fall in the low microgram per milliliter range, indicating potent activity. chemfaces.com For example, scandenone and 6,8-diprenylgenistein have shown MIC values as low as 2 μg/mL against certain strains of S. aureus. researchgate.netmdpi.com The presence and position of prenyl groups on the isoflavone skeleton are crucial for this antibacterial action. phcogrev.comacs.org

Antibacterial Activity of Prenylated Isoflavonoids

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6,8-Diprenylgenistein | Streptococcus mutans | 2 | nih.gov |

| 6,8-Diprenylgenistein | MRSA | 8 | nih.gov |

| Scandenone | Staphylococcus aureus | 2 | researchgate.netmdpi.com |

| Osajin (B1677503) | MRSA | 2 | mdpi.comresearchgate.net |

| Abyssinone-V 4'-O-methyl ether | Gram-positive & Gram-negative bacteria | 3.9 - 125 | chemfaces.com |

| Alpinumisoflavone | Gram-positive & Gram-negative bacteria | 3.9 - 125 | chemfaces.com |

| Burttinone | Gram-positive & Gram-negative bacteria | 3.9 - 125 | chemfaces.com |

The primary mechanism of antimicrobial action for many prenylated isoflavonoids is believed to be the disruption of the bacterial cytoplasmic membrane. acs.orgresearchgate.net The lipophilic nature of the prenyl groups facilitates the insertion of these compounds into the lipid bilayer of the cell membrane. acs.org This intercalation can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. acs.orgacs.org Scanning electron microscopy studies have visually confirmed that compounds like osajin can disrupt the cell membranes of MRSA and E. faecalis. mdpi.comresearchgate.net

Beyond direct membrane damage, some prenylated isoflavonoids may also inhibit bacterial efflux pumps. nih.gov These pumps are a key mechanism of antibiotic resistance, actively expelling antimicrobial agents from the bacterial cell. By inhibiting these pumps, prenylated isoflavonoids can restore the efficacy of other antibiotics and overcome resistance. nih.gov The hydrophobic characteristics of these molecules are thought to facilitate their binding to the efflux pumps within the cell membrane. nih.gov

Effects on Bacterial Strains (e.g., Gram-Positive Bacteria)

Anti-inflammatory Pathway Modulation

This compound and related prenylated flavonoids have demonstrated significant anti-inflammatory properties through their ability to modulate key inflammatory pathways. researchgate.netmdpi.com The prenyl groups enhance the compound's ability to penetrate cell membranes and interact with intracellular targets involved in the inflammatory response. researchgate.net

A key aspect of the anti-inflammatory activity of prenylated isoflavonoids is their ability to inhibit enzymes that produce pro-inflammatory mediators. Notably, certain prenylated flavonoids have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. nih.govnih.gov For example, a rare prenylated isoflavone-quinone, fleminquinone A, demonstrated dose-dependent inhibition of COX-2 with an IC50 value of 182 nM. While direct studies on this compound's effect on 5-Lipoxygenase (5-LOX) are limited, other natural compounds have shown the ability to inhibit this enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators. The inhibition of these enzymes reduces the production of key molecules that drive the inflammatory process. nih.gov

Inhibition of Inflammatory Enzymes by Prenylated Flavonoids

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| Fleminquinone A | COX-2 | 182 nM | |

| SC 236 (Selective COX-2 Inhibitor) | COX-2 | 0.005 µM | |

| Celecoxib (Selective COX-2 Inhibitor) | COX-2 | 0.03 µM | |

| Compound 4e (Indolin-2-one derivative) | COX-2 | 2.35 µM | mdpi.com |

| Compound 9h (Indolin-2-one derivative) | COX-2 | 2.422 µM | mdpi.com |

| Compound 9i (Indolin-2-one derivative) | COX-2 | 3.34 µM | mdpi.com |

Prenylated isoflavonoids can also exert anti-inflammatory effects by modulating the production of cytokines and chemokines, which are signaling proteins that orchestrate the immune response. physio-pedia.com Studies have shown that these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells like macrophages. nih.govacs.org For example, fleminquinone A was found to decrease the production of TNF-α, IL-1β, and IL-6 while increasing the level of the anti-inflammatory cytokine interleukin-10 (IL-10). This shift from a pro-inflammatory to an anti-inflammatory cytokine profile helps to resolve inflammation. news-medical.net The regulation of cytokine production is often achieved by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. researchgate.netnih.govoncotarget.com

Effects on Inflammatory Mediators and Enzyme Systems (e.g., 5-Lipoxygenase, Cyclooxygenase-2)

Antioxidant Capacities and Free Radical Scavenging Mechanisms

The antioxidant properties of this compound and related prenylated isoflavonoids contribute significantly to their biological activities. researchgate.netphcogrev.com These compounds can neutralize harmful free radicals and reduce oxidative stress, a condition implicated in numerous chronic diseases.

The primary mechanisms by which these isoflavonoids exert their antioxidant effects include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). mdpi.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SPLET mechanism, which is favored in polar environments, involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical. mdpi.com

Relevance to Antineoplastic Research

The potential of prenylated isoflavones, such as the related compound 6,8-Diprenylgenistein (6,8-DG), in antineoplastic research is an area of active investigation. nih.gov Research into these compounds is often focused on their ability to interfere with the processes that allow tumors to grow and spread, such as the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis) and metastasis. nih.govnih.gov Antineoplastic agents are typically toxic to cells that proliferate rapidly, a characteristic of both cancerous and certain normal tissues. scientificelectronicarchives.org The study of compounds like 6,8-DG is aimed at identifying new therapeutic agents that can target these mechanisms, potentially offering new strategies for cancer treatment, particularly in preventing the spread of tumors to lymph nodes, a critical factor in the prognosis of many cancers like oral squamous cell carcinoma. nih.govnih.gov

Modulation of Cellular Proliferation in Specific Cell Lines (e.g., Lymphatic Microvascular Endothelial Cells)

The proliferation of endothelial cells is a fundamental step in the formation of new lymphatic vessels, a process known as lymphangiogenesis. nih.govdiva-portal.org This process is critical for tumor metastasis. nih.gov In vitro studies using Human Lymphatic Microvascular Endothelial Cells (HLMECs) have been employed to investigate the effects of related compounds on cellular proliferation. nih.govnih.gov

One key signaling molecule involved in this process is Vascular Endothelial Growth Factor-A (VEGF-A), which stimulates the proliferation of HLMECs. nih.gov Research on 6,8-Diprenylgenistein, an isomer of this compound, has shown that it can inhibit the proliferation of HLMECs that have been stimulated by VEGF-A. nih.gov In one study, treatment with 6,8-DG at concentrations of 1, 2.5, and 5 µM resulted in a dose-dependent inhibition of VEGF-A-stimulated HLMEC proliferation. nih.gov

| Concentration of 6,8-Diprenylgenistein | Inhibition of Proliferation |

|---|---|

| 1 µM | 14% |

| 2.5 µM | 54% |

| 5 µM | 91% |

These findings demonstrate that 6,8-DG can effectively modulate the proliferation of lymphatic endothelial cells in vitro, suggesting a potential mechanism for its antineoplastic activity. nih.gov

Pathways Associated with Angiogenesis and Metastasis in Preclinical Models

Angiogenesis and lymphangiogenesis are critical for tumor growth and metastasis, providing pathways for tumor cells to spread to distant sites. nih.govdiva-portal.org Preclinical models, including in vitro cell-based assays and in vivo animal models, are essential for understanding how potential therapeutic agents interfere with these processes. researchgate.net

The VEGF-A signaling pathway is a primary driver of both angiogenesis and lymphangiogenesis. nih.gov VEGF-A binds to its receptors, primarily VEGFR-2, on endothelial cells, which triggers a cascade of downstream signaling events. nih.gov This activation leads to the phosphorylation of signaling factors such as FAK, PI3K, AKT, p38, and ERK, which are involved in cell proliferation, migration, and survival. nih.govnih.gov

Studies on 6,8-Diprenylgenistein have shown that it can inhibit several key steps in this pathway. nih.govnih.gov Specifically, 6,8-DG has been found to:

Inhibit the expression of VEGF-A in cancer cells under hypoxic conditions. nih.gov

Suppress the expression and activation of its receptor, VEGFR-2, in HLMECs. nih.govnih.gov

Block the activation of downstream signaling molecules including FAK, PI3K, AKT, p38, and ERK in HLMECs treated with VEGF-A. nih.gov

Inhibit the expression of hypoxia-inducible factor (HIF-1α), a key transcription factor that regulates VEGF-A expression. nih.gov

Furthermore, in an oral cancer sentinel lymph node animal model, 6,8-DG was shown to suppress tumor-induced lymphangiogenesis and metastasis to the sentinel lymph nodes. nih.govnih.gov These findings suggest that the compound disrupts the VEGF-A/VEGFR-2 signaling axis, thereby inhibiting key processes required for metastasis. nih.gov

| Target/Process | Observed Effect of 6,8-Diprenylgenistein |

|---|---|

| VEGF-A Expression | Inhibited |

| VEGFR-2 Activation | Inhibited |

| Downstream Signaling (FAK, PI3K, AKT, p38, ERK) | Activation Inhibited |

| HIF-1α Expression | Inhibited |

| In Vivo Lymphangiogenesis | Suppressed |

| In Vivo Sentinel Lymph Node Metastasis | Suppressed |

Interactions with Biological Transport Systems (e.g., P-glycoprotein)

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an efflux transporter pump that plays a crucial role in drug absorption, distribution, and elimination. sketchy.com It is found in various tissues, including the intestine, liver, and the blood-brain barrier, where it actively transports a wide range of substances out of cells. sketchy.com This function can significantly reduce the bioavailability of orally administered drugs and is a key mechanism of multidrug resistance in cancer cells. nih.gov

The parent compound, genistein, has been shown to interact with and inhibit the function of P-gp. nih.gov In vitro and in vivo studies have demonstrated that genistein can inhibit the P-gp-mediated efflux of other drugs, such as the anti-diabetic medication repaglinide. nih.gov This inhibition leads to increased intracellular accumulation and enhanced intestinal absorption of the co-administered drug. nih.gov For instance, in Caco-2 cells, which are a model for the intestinal barrier, genistein significantly increased the accumulation of repaglinide. nih.gov Molecular docking studies further suggest that genistein binds to the nucleotide-binding domains of P-gp, thereby interfering with its function. nih.gov

This inhibitory effect on P-gp suggests that compounds like genistein and potentially its derivatives could act as P-gp modulators. nih.govnih.gov Such interactions are clinically important as they can lead to drug-drug interactions, potentially increasing the plasma concentrations and therapeutic effect or toxicity of drugs that are P-gp substrates. sketchy.com

Preclinical Pharmacological Evaluation of 3 ,5 Diprenylgenistein

In Vivo Studies in Disease Models Related to Metabolic Dysregulation

Metabolic dysregulation, a condition characterized by disruptions in the body's normal metabolic processes, is implicated in a variety of diseases, including obesity, diabetes, and cardiovascular conditions. alliedacademies.org Research into natural compounds that can modulate these pathways is of significant interest. 3',5'-Diprenylgenistein has been identified as a compound that may influence metabolic processes.

Studies have shown that this compound can inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). biocrick.com PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity. The dysregulation of lipid metabolism and insulin resistance are key factors in the development of obesity-related complications. alliedacademies.org

In the context of metabolic disruption, chemical and environmental factors are increasingly recognized as contributors alongside nutrition and lifestyle. nih.gov The evaluation of compounds like this compound in preclinical models is crucial to understanding their potential to mitigate metabolic dysregulation. nih.gov Animal models provide a platform to study the complex interactions between a compound and the physiological systems involved in metabolism. berkeley.edu

Table 1: In Vivo Studies on Metabolic Dysregulation

| Compound | Target/Activity | Relevance to Metabolic Dysregulation |

|---|---|---|

| This compound | Inhibits PTP1B biocrick.com | PTP1B is a negative regulator of insulin signaling, a key pathway in metabolic control. |

Assessment of Antimicrobial Efficacy in Animal Models

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. nih.gov Natural products are a promising source for such compounds. Preclinical animal models are essential for evaluating the efficacy of novel antimicrobials in a living system, providing data that can support further development. nih.gov

While specific in vivo studies on the antimicrobial efficacy of this compound in animal models are not extensively detailed in the provided results, the structurally related compound, 6,8-diprenylgenistein (B157589), has demonstrated antimicrobial activity. medchemexpress.com Both 6,8-diprenylgenistein and other related isoflavones have shown good antibacterial activity against Gram-positive bacteria, suggesting that this class of compounds could be a source for new antibacterial agents. researchgate.net The evaluation of such compounds often involves determining their minimum inhibitory concentration (MIC) and observing their effects on bacterial cell structure. researchgate.net

The development of robust preclinical models, such as lethal respiratory models of infection in leukopenic mice, is crucial for accurately predicting the efficacy of new antimicrobials in humans. nih.gov These models help to characterize the compound's activity against various strains and provide essential data for the investigational drug development process. nih.gov

Table 2: Antimicrobial Activity of Related Isoflavones

| Compound | Activity | Target Organisms |

|---|---|---|

| 6,8-Diprenylgenistein | Antimicrobial medchemexpress.com | Not specified |

| Osajin (B1677503) | Potent against MRSA (MIC of 2 µg/mL) researchgate.net | Gram-positive bacteria researchgate.net |

| Scandenone | Good antibacterial activity researchgate.net | Gram-positive bacteria researchgate.net |

Evaluation of Anti-inflammatory Responses in Preclinical Systems

Inflammation is a complex biological response to harmful stimuli and is a component of many chronic diseases. asianjpr.comjapsonline.com Preclinical models are vital for the evaluation of new anti-inflammatory agents. asianjpr.comjapsonline.com These models can be acute, such as carrageenan-induced paw edema, or chronic, like collagen-induced arthritis. asianjpr.com

Propolis, a natural product containing various flavonoids, has been shown to possess anti-inflammatory properties by modulating inflammatory pathways and reducing the migration of immune cells. nih.gov Specifically, propolis can inhibit and downregulate key inflammatory mediators like TLR4, NF-κB, and pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Steroidal saponins (B1172615) and sapogenins are other natural compounds that have demonstrated anti-inflammatory activity in preclinical studies by modulating inflammatory cytokines, primarily through the Nf-κB, TLR4, and MAPKs pathways. nih.gov

While direct preclinical studies on the anti-inflammatory effects of this compound are not detailed, the known anti-inflammatory activities of other flavonoids and natural compounds suggest a potential area for future investigation. nih.govnih.gov The evaluation in preclinical systems would involve assessing its ability to reduce edema, inhibit inflammatory cell infiltration, and modulate the expression of inflammatory cytokines and pathways. asianjpr.commdpi.com

Table 3: Mechanisms of Anti-inflammatory Action of Natural Compounds

| Compound Class | Mechanism of Action | Key Inflammatory Mediators Modulated |

|---|---|---|

| Propolis | Inhibition and downregulation of inflammatory pathways nih.gov | TLR4, MyD88, NF-κB, IL-1β, IL-6, TNF-α nih.gov |

| Steroidal Saponins and Sapogenins | Modulation of inflammatory cytokines nih.gov | Nf-κB, TLR4, MAPKs pathways nih.gov |

Preclinical Antineoplastic Activity and Efficacy Assessments

The search for novel anticancer agents is a continuous effort, with natural products being a significant source of lead compounds. rjpbr.com Preclinical evaluation of these compounds in animal models is a critical step in determining their potential for clinical development. nih.gov

Studies have shown that some natural compounds can suppress tumor growth through various mechanisms, including the induction of apoptosis and modulation of the immune system. mdpi.com For instance, the essential oil of Origanum vulgare ssp. hirtum was found to significantly suppress tumor growth in a mouse model of colon cancer by increasing the activation of caspase 3, a key effector in apoptosis. mdpi.com

The combination of novel agents with existing therapies is also a key area of preclinical research. For example, the combination of olverembatinib and lisaftoclax (B3028529) has shown synergistic effects in preclinical models of acute myeloid leukemia by suppressing tumor growth and downregulating leukemogenic signaling pathways. While specific preclinical antineoplastic studies on this compound are not extensively covered in the search results, the general approach involves using human tumor xenograft models in immunocompromised mice to assess the agent's ability to inhibit tumor growth. nih.gov The predictive value of these models is significant, with a considerable percentage of drugs active in xenografts showing clinical activity in humans. nih.gov

Table 4: Examples of Preclinical Antineoplastic Activity

| Compound/Combination | Model | Key Findings |

|---|---|---|

| ***Origanum vulgare* ssp. hirtum essential oil** | CT26 colorectal cancer in BALB/c mice mdpi.com | Suppressed tumor growth by ~44%; increased caspase 3 activation mdpi.com |

| Olverembatinib + Lisaftoclax | MOLM-13-VEN-R AML xenograft model | Synergistically suppressed tumor growth; downregulated FLT3, AKT, MCL-1 |

| Sulindac | Human colon, prostate, head, and neck cancer xenografts nih.gov | Highly active (>75% inhibition) in arresting tumor growth nih.gov |

Systemic Bioavailability and Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate. europa.eu These studies are typically conducted in animal models, such as rats and mice, to provide data that can help predict the compound's behavior in humans. researchgate.netnih.gov Key parameters determined in these studies include bioavailability, half-life, clearance, and volume of distribution. europa.eunih.gov

The oral bioavailability of a compound, which is the fraction of an orally administered dose that reaches the systemic circulation, is a critical factor. nih.govnih.gov For example, a study on esculetin (B1671247) in rats found its mean oral bioavailability to be 19%. nih.gov Similarly, a study on oxypeucedanin (B192039) in rats reported a mean absolute bioavailability of 10.26% after oral administration. mdpi.com

The metabolism of a compound can significantly impact its pharmacokinetic profile. In vitro studies using liver and intestinal subcellular fractions can provide initial insights into metabolic pathways. nih.gov For instance, the flame retardant TBB was found to be consistently metabolized to TBBA in human and rat tissues. nih.gov While specific pharmacokinetic data for this compound in animal models were not found in the search results, the general methodology involves administering the compound intravenously and orally to animal models and measuring its plasma concentrations over time to calculate key pharmacokinetic parameters. nih.govmdpi.com

Table 5: Pharmacokinetic Parameters of Natural Compounds in Rats

| Compound | Administration Route | Bioavailability (%) | Half-life (h) |

|---|---|---|---|

| Esculetin | Oral | 19 nih.gov | 2.08 (IV) nih.gov |

| Oxypeucedanin | Oral | 10.26 mdpi.com | 2.94 (Oral) mdpi.com |

Structure Activity Relationship Sar Analysis of 3 ,5 Diprenylgenistein and Its Analogues

Impact of Prenyl Group Position and Number on Biological Activities

The addition of one or more prenyl groups to the genistein (B1671435) backbone significantly alters its biological properties, and the specific position of these groups is a critical determinant of activity. Prenylation generally enhances the bioactivity of flavonoids by increasing their lipophilicity, which improves their ability to interact with and cross biological membranes. mdpi.com

The number of prenyl groups plays a crucial role. The presence of two prenyl groups, as in 3',5'-Diprenylgenistein, often leads to a substantial increase in certain activities compared to monoprenylated or non-prenylated analogues. For instance, the diprenylated isoflavonoid (B1168493) 8-(γ,γ-dimethylallyl)-wighteone, which has prenyl groups at C-6 and C-8, shows potent antibacterial activity. phcogrev.com

Table 1: Impact of Prenyl Group Position on the Antimicrobial Activity of Genistein Analogues

Explore the data below to see how the position of the prenyl group on the isoflavone (B191592) skeleton influences the antimicrobial activity.

| Compound | Prenyl Group Position(s) | Key Structural Features | Observed Antimicrobial Activity | Reference(s) |

| Wighteone (B192679) | C-6 | Monoprenylated at A-ring | Active, induces membrane permeabilization | acs.org, acs.org |

| Lupiwighteone | C-8 | Monoprenylated at A-ring | Inactive or showed no antimicrobial activity | acs.org, acs.org |

| 8-(γ,γ-dimethylallyl)-wighteone | C-6, C-8 | Diprenylated at A-ring | Potent activity against S. aureus | phcogrev.com |

Comparative Analysis with Non-Prenylated Genistein and Other Prenylated Isoflavonoids

When compared to its non-prenylated parent compound, genistein, this compound exhibits a distinct and often enhanced biological profile. Genistein itself is a well-studied isoflavone with known phytoestrogenic and metabolic effects. nih.govnih.gov However, the addition of prenyl groups significantly modifies these activities.

Prenylation is a key structural feature associated with selective estrogen receptor modulator (SERM) activity in isoflavonoids. nih.gov While many non-prenylated isoflavonoids like genistein show agonistic activity at both estrogen receptors (ERα and ERβ), the introduction of a prenyl group often results in anti-estrogenic or mixed agonist/antagonist effects, which are characteristic of SERMs. nih.gov This suggests that prenylated derivatives, potentially including this compound, may act as "phytoSERMs," with tissue-specific estrogenic actions. nih.gov

The enhanced lipophilicity of prenylated isoflavonoids compared to genistein is a primary reason for their altered bioactivity. mdpi.com This increased affinity for lipids facilitates interaction with cell membranes and intracellular targets. mdpi.comacs.org For example, studies on lipid metabolism have shown that genistein can influence the expression of genes involved in lipogenesis. nih.govnih.gov The increased lipophilicity of its diprenylated form could potentially amplify such effects. In terms of protein tyrosine kinase inhibition, a known activity of genistein, structural modifications are critical. The presence of hydroxyl groups at C-5, C-7, and C-4' is crucial for genistein's inhibitory action, and bulky groups can abolish this activity. frontierspartnerships.org The addition of prenyl groups at the 3' and 5' positions on the B-ring represents a significant structural change that differentiates its SAR profile from the parent molecule. One study reported an IC50 value of 31.75 µM for this compound in a specific assay, providing a quantitative measure of its activity. scispace.com

Table 2: Comparative Profile of Genistein and its Prenylated Derivatives

Use the interactive table to compare the structural and functional differences between non-prenylated genistein and its prenylated counterparts.

| Compound | Number of Prenyl Groups | Key Characteristics | Potential Biological Role | Reference(s) |

| Genistein | 0 | Non-prenylated parent isoflavone | Phytoestrogen, affects lipid metabolism, tyrosine kinase inhibitor | nih.gov, nih.gov, frontierspartnerships.org |

| Monoprenylated Isoflavonoids | 1 | Increased lipophilicity compared to genistein | Often exhibit anti-estrogenic or SERM activity | nih.gov |

| This compound | 2 | Two prenyl groups on the B-ring, significantly increased lipophilicity | Potentially enhanced or modified activity profiles (e.g., as a phytoSERM) | nih.gov, scispace.com |

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies provide powerful tools for understanding the complex interplay between the chemical structure of prenylated isoflavonoids and their biological functions. These in silico methods help to identify key molecular features, or descriptors, that correlate with specific activities, such as antimicrobial potency. nih.gov

QSAR analyses performed on a range of prenylated (iso)flavonoids have successfully generated linear regression models that can predict antimicrobial activity with a high degree of accuracy (R² values between 0.77-0.80). nih.gov These models incorporate various molecular descriptors, including those related to hydrophobicity and molecular shape. For instance, the distribution of hydrophobic and hydrophilic surface areas on the molecule has been identified as a critical factor. acs.org A well-defined separation of these regions can negatively impact membrane intercalation and, consequently, antimicrobial activity. acs.orgacs.org The amphiphilic moment, which describes this separation, has been shown to be negatively correlated with the antimicrobial activity of these compounds. acs.org

Furthermore, 3D-pharmacophore models have been developed to explain the effect of the prenyl group's position on antibacterial activity. nih.gov These models can predict which compounds are likely to be active with high accuracy (71-88%). nih.gov For antimicrobial isoflavonoids, QSAR studies have highlighted that beyond the presence and position of prenyl groups, factors like higher polar surface area, globularity, and molecular flexibility are significant for activity. mdpi.com These computational approaches not only help in predicting the bioactivity of novel compounds but also provide mechanistic insights, suggesting that the primary mode of action for many antimicrobial prenylated isoflavonoids is the permeabilization or disruption of the bacterial cytoplasmic membrane. nih.govresearchgate.net

Table 3: Key Findings from QSAR and Computational Studies on Prenylated Isoflavonoids

This table summarizes the computational models and key molecular descriptors that have been identified as crucial for predicting the biological activity of prenylated isoflavonoids.

| Study Type | Key Molecular Descriptors/Models | Predicted Activity/Finding | Significance | Reference(s) |

| QSAR | Linear Regression Models (R² = 0.77-0.80) | Predicts antimicrobial potency against various bacteria. | Allows for rapid screening of potential antimicrobial compounds. | nih.gov |

| 3D-Pharmacophore Modeling | Spatial arrangement of chemical features | Explains the effect of prenyl group position on activity; predicts active compounds with 71-88% accuracy. | Guides the design of new derivatives with optimized prenyl substitution. | nih.gov |

| Molecular Descriptor Analysis | Amphiphilic moment, hydrophobic/hydrophilic surface area | A lower amphiphilic moment (less separation of polar/non-polar regions) correlates with better membrane intercalation and higher antimicrobial activity. | Provides mechanistic insight into membrane disruption as a mode of action. | acs.org, acs.org |

| QSAR for S. aureus | Klekota-Roth fragments, pace regression (R² = 0.778) | Predicts MIC values; identifies importance of prenylation degree and position, and specific hydroxyl groups (at C-5, C-7, C-4'). | Validates SAR observations and allows quantitative prediction of potency. | mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 3',5'-Diprenylgenistein and performing quantitative analysis. nih.gov Due to the compound's flavonoid structure, reversed-phase HPLC is the most common approach. This method typically utilizes a C18 stationary phase column, which separates compounds based on their hydrophobicity. jocpr.comresearchgate.net

A gradient elution system is often employed, where the mobile phase composition changes over time to achieve optimal separation of the target compound from impurities or other components in a mixture. nih.gov A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water (often with formic or acetic acid to improve peak shape). mdpi.comacs.org Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the isoflavone (B191592) chromophore exhibits maximum absorbance, such as 260 nm. plos.org

Purity assessment is commonly conducted by calculating the peak area percentage. The chromatogram is analyzed, and the area of the peak corresponding to this compound is compared to the total area of all detected peaks. While this normalization method is widely used, it assumes that all compounds have a similar response factor at the detection wavelength. For more accurate quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound at various known concentrations.

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

|---|---|---|---|

| Impurity 1 | 8.54 | 15.2 | 0.41% |

| Genistein (B1671435) (starting material) | 11.21 | 25.8 | 0.70% |

| 3'-monoprenylgenistein | 16.83 | 41.3 | 1.12% |

| This compound | 21.45 | 3589.1 | 97.29% |

| Impurity 2 | 23.02 | 18.6 | 0.48% |

| Total | 3690.0 | 100.00% |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Elucidation

While HPLC can suggest purity, it does not confirm the chemical structure. For unequivocal structural confirmation and elucidation of this compound, the combined use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. researchgate.netebi.ac.uk

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the molecule. bibliotekanauki.pl For this compound (C₂₅H₂₆O₅), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 406.1780 g/mol . nih.gov Furthermore, tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. The structure would be expected to show losses of the prenyl groups (C₅H₉, 69 Da), which helps to confirm their presence and attachment to the main genistein scaffold.

| m/z (Mass-to-Charge Ratio) | Ion Description | Interpretation |

|---|---|---|

| 407.1856 | [M+H]⁺ | Protonated molecular ion |

| 405.1708 | [M-H]⁻ | Deprotonated molecular ion |

| 351.1227 | [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from a prenyl group |

| 337.1070 | [M+H-C₅H₁₀]⁺ | Loss of a complete prenyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and the 3D structure of the molecule. mdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals. magritek.com For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the A and B rings of the genistein core, as well as distinct signals for the vinyl and methyl protons of the two prenyl groups. The precise location of these prenyl groups at the 3' and 5' positions is confirmed through long-range correlations observed in the HMBC spectrum, which show connectivity between the prenyl chain protons and the carbons of the B-ring. bibliotekanauki.pl

| Position | ¹³C (ppm) | ¹H (ppm) | Multiplicity |

|---|---|---|---|

| 2 | 154.5 | 8.35 | s |

| 4 | 180.4 | - | - |

| 6 | 98.5 | 6.25 | d |

| 8 | 93.2 | 6.40 | d |

| 2', 6' | 130.1 | 7.15 | s |

| 1'' (3'-prenyl) | 28.1 | 3.20 | d |

| 2'' (3'-prenyl) | 122.5 | 5.10 | t |

| 4'', 5'' (3'-prenyl) | 17.8, 25.6 | 1.65, 1.70 | s, s |

Development of Bioanalytical Assays for Quantification in Biological Matrices

To study the pharmacokinetics or cellular uptake of this compound, it is necessary to develop and validate bioanalytical assays capable of accurately measuring the compound in complex biological matrices like plasma, serum, urine, or cell lysates. plos.orgnih.gov These methods must be highly sensitive and selective to distinguish the analyte from endogenous components. ingentaconnect.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and specificity. researchgate.net The development of an LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation (PPT) with a cold organic solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ingentaconnect.com

Chromatographic Separation: A rapid HPLC or UHPLC separation is developed to resolve the analyte from matrix components that could cause ion suppression or enhancement in the mass spectrometer.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor-to-product ion transition for this compound is monitored for quantification, while a second transition can be used for confirmation. An internal standard (IS), often a structurally similar compound like genistein or a stable isotope-labeled version of the analyte, is added to the samples to correct for variability during sample preparation and analysis. ingentaconnect.com

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Matrix Effect | 88 - 105% |

| Recovery | > 85% |

Method Validation and Quality Assurance in Research Contexts

For any analytical method to be considered reliable, it must undergo a formal validation process to demonstrate that it is suitable for its intended purpose. rsdjournal.org This is a critical component of quality assurance in both academic and industrial research. The validation is typically performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.comoup.com

The validation of analytical methods, whether for purity testing by HPLC or for bioanalysis by LC-MS/MS, involves assessing a specific set of performance parameters. jocpr.comresearchgate.net Each parameter must meet pre-defined acceptance criteria to ensure the data generated is accurate, precise, and reproducible.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision and accuracy. | Defined by linearity studies. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for assays; ±15% of nominal value for bioanalysis (±20% at LLOQ). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% for assays; ≤ 15% for bioanalysis (≤ 20% at LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; analyte response must be reproducible with precision ≤ 20% RSD. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 3'-monoprenylgenistein |

| 6,8-diprenylgenistein (B157589) |

| Acetic acid |

| Acetonitrile |

| Daidzein (B1669772) |

| Formic acid |

| Genistein |

| Methanol |

| Rutin |

Future Research Directions and Translational Potential

Application of Artificial Intelligence and Machine Learning in Bioactivity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling the rapid analysis of vast chemical datasets to predict biological activities and identify promising new compounds. uminho.ptresearchgate.net These computational tools can be instrumental in further elucidating the therapeutic potential of 3',5'-diprenylgenistein.

AI and ML algorithms can be trained on large databases of chemical structures and their associated biological activities to identify patterns and make predictions for new molecules. researchgate.netmdpi.com For this compound, these methods can be employed to:

Predict a broader range of biological activities: By comparing its structural features to those of known active compounds, AI can suggest potential new therapeutic applications. uminho.pt

Optimize its structure for enhanced efficacy and safety: ML models can guide the chemical modification of this compound to improve its desired properties while minimizing potential off-target effects. atomwise.com

Identify potential drug-target interactions: AI-driven approaches can predict the binding affinity of this compound to various biological targets, helping to uncover its mechanisms of action. nih.govengineering.org.cn

The use of different molecular representations, such as fingerprints and SMILES notations, can enhance the predictive power of these models. nih.gov Deep learning, a subset of ML, has shown particular promise in predicting physicochemical properties and bioactivities, and its application could significantly accelerate the exploration of this compound's therapeutic potential. tums.ac.ir

Identification of Novel Molecular Targets and Signaling Pathways

Current research indicates that this compound inhibits protein tyrosine phosphatase 1B (PTP1B) and affects glucose uptake in muscle cells. biocrick.com However, the full spectrum of its molecular interactions remains to be explored. Identifying novel molecular targets and the signaling pathways it modulates is crucial for understanding its therapeutic effects and potential side effects.

Future research in this area should focus on:

Comprehensive Target Screening: Utilizing techniques like affinity chromatography and proteomics to identify proteins that directly bind to this compound.

Pathway Analysis: Employing systems biology approaches to map the signaling pathways affected by the compound's interaction with its targets. This can reveal downstream effects on cellular processes.

Investigating Related Isoflavones: The structurally similar 6,8-diprenylgenistein (B157589) has been shown to modulate the VEGF-A/VEGFR-2 signaling pathway, suggesting that this compound may have similar or related activities in angiogenesis. vulcanchem.com

Uncovering these molecular details will provide a deeper understanding of how this compound exerts its biological effects and will be critical for its development as a therapeutic agent.

Potential as a Lead Compound for Therapeutic Agent Development

A lead compound is a chemical starting point for the creation of a new drug. ucl.ac.uk Natural products and their derivatives have historically been a rich source of lead compounds for drug discovery. nih.gov this compound, with its demonstrated biological activities, represents a promising lead compound for the development of new therapeutic agents.

The process of developing a lead compound involves several stages:

Lead Optimization: This phase focuses on chemically modifying the lead structure to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile. pharmafeatures.com For this compound, this could involve synthesizing analogs with different prenyl group configurations or other substitutions to improve its activity and drug-like properties.

Structure-Activity Relationship (SAR) Studies: These studies investigate how changes in the chemical structure of the compound affect its biological activity. ucl.ac.uk This information is vital for rational drug design and optimization.

In Vitro and In Vivo Testing: Optimized compounds are then rigorously tested in cell-based assays and animal models to evaluate their efficacy and safety before they can be considered for human trials.

The antibacterial properties of related prenylated isoflavones against Gram-positive bacteria, including MRSA, highlight the potential of this class of compounds as leads for new antibiotics. mdpi.com

Strategic Directions for Further Preclinical Investigation and Optimization

To translate the potential of this compound from a promising compound into a clinical candidate, a clear and strategic preclinical development plan is essential. This involves a multidisciplinary approach to thoroughly evaluate its efficacy, safety, and drug-like properties.

Key strategic directions include:

Comprehensive Preclinical Toxicology: Rigorous safety and toxicology studies in animal models are necessary to identify any potential risks before human clinical trials can be considered. pharmafeatures.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining appropriate dosing regimens. ucl.ac.uk PK/PD modeling helps to establish the relationship between the drug's concentration in the body and its therapeutic effect.

Formulation Development: Creating a stable and effective formulation is critical for ensuring consistent delivery and bioavailability of the drug. pharmafeatures.com

Optimization of Clinical Trial Design: Modern approaches, including the use of AI and ML, can help optimize clinical trial design by identifying patient subgroups most likely to respond to the treatment and by establishing early endpoints to accelerate decision-making. n-side.comphasevtrials.com This includes refining eligibility criteria to ensure patient safety while not unnecessarily restricting enrollment. nih.gov A risk-proportionate approach to trial conduct can also streamline the development process. europa.eu

By systematically addressing these research and development stages, the full therapeutic potential of this compound can be explored, paving the way for its potential translation into a valuable clinical agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.